4-(4,4-dimethyl-13-piperidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine
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Overview
Description
4-(4,4-dimethyl-13-piperidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine is a complex organic compound featuring a unique structure that includes piperidine and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-dimethyl-13-piperidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and morpholine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoroacetic acid and quinoline organocatalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-dimethyl-13-piperidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various oxidizing and reducing agents . The reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
4-(4,4-dimethyl-13-piperidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-dimethyl-13-piperidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as substituted piperidines and spiropiperidines.
Morpholine Derivatives: Compounds containing the morpholine moiety, such as 4-morpholinopiperidine.
Uniqueness
4-(4,4-dimethyl-13-piperidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine is unique due to its complex structure, which combines both piperidine and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H29N5OS2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-(4,4-dimethyl-13-piperidin-1-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine |
InChI |
InChI=1S/C23H29N5OS2/c1-23(2)12-15-16(13-30-23)20(28-8-10-29-11-9-28)26-22-17(15)18-19(31-22)21(25-14-24-18)27-6-4-3-5-7-27/h14H,3-13H2,1-2H3 |
InChI Key |
SBEPUHDYOOUGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)C(=NC3=C2C4=C(S3)C(=NC=N4)N5CCCCC5)N6CCOCC6)C |
Origin of Product |
United States |
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